![molecular formula C18H14ClN3O2 B363648 (E)-3-(2-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide CAS No. 892636-47-4](/img/structure/B363648.png)
(E)-3-(2-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile oxide under controlled conditions.
Introduction of the chlorophenyl group: This step involves the chlorination of a phenyl ring using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with the acrylamide moiety: The final step involves the coupling of the chlorophenyl and oxadiazole intermediates with an acrylamide group under basic conditions, often using a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
(E)-3-(2-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (E)-3-(2-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The oxadiazole ring is known to interact with metal ions, which can influence the compound’s binding affinity and specificity. Additionally, the chlorophenyl and methylphenyl groups contribute to the compound’s overall hydrophobicity, affecting its cellular uptake and distribution.
相似化合物的比较
Similar Compounds
- 3-(4-chlorophenyl)-2-(4-methylphenyl)acrylonitrile hydrate
- 3-(2-chlorophenyl)-3-((4-methylphenyl)sulfonyl)-1-phenyl-1-propanone
- (2E)-3-(4-chlorophenyl)-2-(4-methoxyphenyl)-2-propenoic acid
Uniqueness
(E)-3-(2-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
892636-47-4 |
|---|---|
分子式 |
C18H14ClN3O2 |
分子量 |
339.8g/mol |
IUPAC 名称 |
(E)-3-(2-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C18H14ClN3O2/c1-12-6-8-14(9-7-12)17-18(22-24-21-17)20-16(23)11-10-13-4-2-3-5-15(13)19/h2-11H,1H3,(H,20,22,23)/b11-10+ |
InChI 键 |
XTJDCDNSLFDDQI-ZHACJKMWSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)C=CC3=CC=CC=C3Cl |
手性 SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)/C=C/C3=CC=CC=C3Cl |
规范 SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)C=CC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


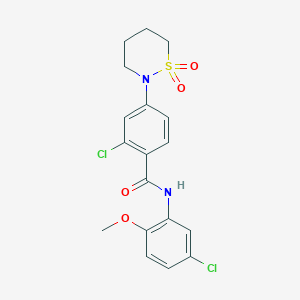
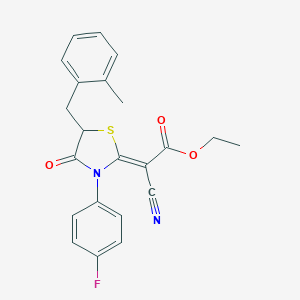
![4-{[(2-Bromophenyl)formamido]methyl}benzoic acid](/img/structure/B363585.png)

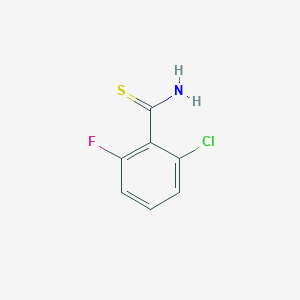
![2-{2-[4-(Methoxycarbonyl)benzylidene]hydrazino}benzoic acid](/img/structure/B363607.png)
![5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B363610.png)

![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)chromen-4-ylidene]propanedinitrile](/img/structure/B363626.png)

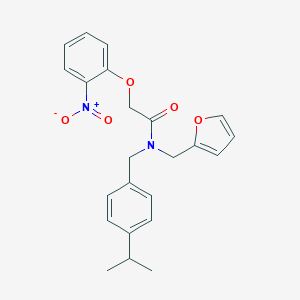
![3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione](/img/structure/B363646.png)
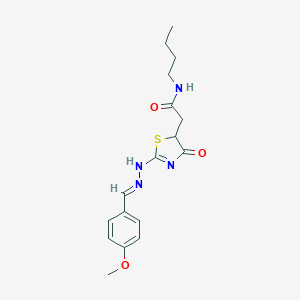
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-4-nitrobenzamide](/img/structure/B363652.png)
